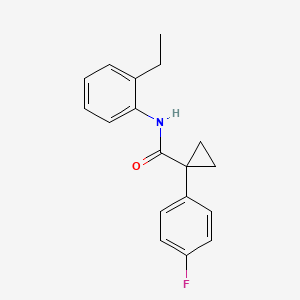

N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c1-2-13-5-3-4-6-16(13)20-17(21)18(11-12-18)14-7-9-15(19)10-8-14/h3-10H,2,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOATEYSSMQLHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Substitution Reactions: The 2-ethylphenyl and 4-fluorophenyl groups are introduced through substitution reactions, where appropriate phenyl derivatives are used.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(2-ethylphenyl)-1-(4-chlorophenyl)cyclopropanecarboxamide

- N-(2-ethylphenyl)-1-(4-bromophenyl)cyclopropanecarboxamide

- N-(2-ethylphenyl)-1-(4-methylphenyl)cyclopropanecarboxamide

Uniqueness

N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring, an ethylphenyl group, and a fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 273.33 g/mol. The presence of the fluorine atom is significant as it can influence the compound's biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H18FNO |

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | This compound |

| LogP | 3.45 |

| Polar Surface Area | 37.5 Ų |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound is hypothesized to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various neurological conditions.

Key Mechanisms:

- Receptor Binding : The compound binds selectively to certain receptors, potentially influencing signal transduction pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to altered physiological responses.

Pharmacological Profiles

Recent studies have indicated that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary data suggest it may have antidepressant-like effects in animal models, likely due to its action on serotonin receptors.

- Analgesic Properties : The compound has shown promise in pain management studies, indicating potential as an analgesic agent.

Study 1: Antidepressant Effects

A study conducted on rodent models assessed the antidepressant effects of the compound. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential utility in treating depression.

Study 2: Analgesic Activity

In another research project, the analgesic efficacy was evaluated using formalin-induced pain models. The findings demonstrated that administration of this compound resulted in reduced pain responses, highlighting its potential as a non-opioid analgesic.

Q & A

What methodologies are recommended for optimizing the synthesis of N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide to improve yield and purity?

Advanced synthesis approaches involve cyclopropanation reactions with tailored amine derivatives (e.g., 4-fluorophenyl-substituted precursors). Key steps include:

- Reagent selection : Use cyclopropanation agents like diethylzinc or transition-metal catalysts to stabilize the strained cyclopropane ring .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance carboxamide coupling efficiency .

- Purification : Preparative column chromatography (silica gel, hexanes/EtOAc gradients) resolves diastereomers and impurities, achieving yields >75% in optimized cases .

How can stereochemical outcomes be controlled during cyclopropane ring formation in this compound?

The cyclopropane ring’s stereochemistry is influenced by:

- Substituent effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) direct ring closure via steric and electronic modulation .

- Chiral auxiliaries : Enantioselective catalysts (e.g., Rh(II) complexes) can induce asymmetric cyclopropanation .

- Reaction monitoring : Use chiral HPLC or NMR to track diastereomer ratios (dr) and adjust conditions (e.g., temperature, stoichiometry) .

What advanced analytical techniques validate the structural integrity of this compound in complex mixtures?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from cyclopropane protons and aromatic substituents .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₁₇FNO) and detects trace impurities .

- X-ray crystallography : Provides absolute stereochemical assignment for crystalline derivatives .

How does computational modeling predict the interaction of this compound with biological targets?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) map binding poses to receptors like kinases or GPCRs, leveraging the fluorophenyl group’s π-π stacking potential .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on cyclopropane rigidity and fluorinated hydrophobicity .

What strategies address challenges in isolating diastereomeric mixtures of this compound?

- Chromatographic resolution : Gradient elution (e.g., hexanes:EtOAc 5:1) separates diastereomers with dr up to 23:1 .

- Crystallization-induced diastereomer resolution : Selective crystallization under controlled temperatures enriches major isomers .

How are pharmacological activities (e.g., anticancer, anti-inflammatory) evaluated for this compound?

- In vitro assays : Dose-response curves in cell lines (e.g., MTT assay) assess cytotoxicity, while COX-2 inhibition studies evaluate anti-inflammatory potential .

- Target engagement : Radioligand binding assays quantify affinity for specific receptors (e.g., estrogen receptors) .

What experimental modifications improve solubility for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in animal models .

How can researchers reconcile contradictory data on diastereomer ratios in published syntheses?

Discrepancies in dr values (e.g., 17:1 vs. 23:1) arise from:

- Substituent electronic effects : Electron-donating groups (e.g., methoxy) alter transition-state energetics .

- Reaction kinetics : Faster ring-closure rates at higher temperatures favor one diastereomer .

What stability studies are critical for long-term storage of this compound?

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity to identify degradation pathways (e.g., cyclopropane ring opening) .

- Stabilizers : Lyophilize with cryoprotectants (e.g., trehalose) for storage at −80°C .

How do structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Cyclopropane substitution : Replace 2-ethylphenyl with bulkier groups (e.g., 2,4-dimethylphenyl) to enhance target affinity .

- Fluorine positioning : Compare 4-fluorophenyl vs. 3-fluorophenyl analogs to optimize metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.